molecular formula C20H34OSi B12522793 [(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxy](triethyl)silane CAS No. 683815-11-4

[(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxy](triethyl)silane

Cat. No.: B12522793
CAS No.: 683815-11-4
M. Wt: 318.6 g/mol
InChI Key: IONIEUZGOJJKQM-UHFFFAOYSA-N
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Description

(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane is an organosilicon compound characterized by the presence of a silane group bonded to a phenyl-substituted hexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane typically involves the reaction of a phenyl-substituted hexene with a triethylsilane reagent under specific conditions. One common method involves the use of a catalyst to facilitate the addition of the silane group to the hexene chain. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of (2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The use of automated systems and real-time monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.

    Substitution: The phenyl and hexene groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of phenyl-substituted silanes.

Scientific Research Applications

(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which (2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with other molecules, facilitating the formation of complex structures. The phenyl and hexene groups contribute to the compound’s reactivity and specificity in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxysilane: This compound has a similar silane group but differs in the structure of the organic substituents.

    2-methyl-5-phenylhexane: While structurally similar, this compound lacks the silane group and has different chemical properties.

Uniqueness

(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane is unique due to its combination of a silane group with a phenyl-substituted hexene chain

Properties

CAS No.

683815-11-4

Molecular Formula

C20H34OSi

Molecular Weight

318.6 g/mol

IUPAC Name

(2,4-dimethyl-1-phenylhex-1-en-3-yl)oxy-triethylsilane

InChI

InChI=1S/C20H34OSi/c1-7-17(5)20(21-22(8-2,9-3)10-4)18(6)16-19-14-12-11-13-15-19/h11-17,20H,7-10H2,1-6H3

InChI Key

IONIEUZGOJJKQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=CC1=CC=CC=C1)C)O[Si](CC)(CC)CC

Origin of Product

United States

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